4-Hydroxy-1-indanone

Overview

Description

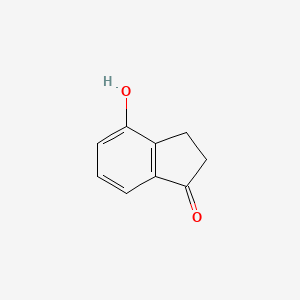

4-Hydroxy-1-indanone (CAS: 40731-98-4) is an organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol . Structurally, it consists of an indanone backbone (a bicyclic system with a fused benzene and ketone ring) substituted with a hydroxyl group at the 4-position (Figure 1). This compound is widely used in life sciences research, particularly as a precursor in organic synthesis and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . This reaction typically employs Brønsted or Lewis acids as catalysts. Another method involves the use of non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors, which offer efficient and green synthesis routes .

Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The Friedel-Crafts acylation method is widely used due to its simplicity and effectiveness. Additionally, advancements in green chemistry have led to the adoption of environmentally friendly methods that minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-indanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive hydroxyl and carbonyl groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form corresponding quinones.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents

Major Products Formed:

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Halogenated or nitrated indanones

Scientific Research Applications

Pharmaceutical Applications

4-Hydroxy-1-indanone is primarily utilized in the pharmaceutical industry due to its role as a building block for drug development. It has been identified as a precursor for several biologically active compounds.

Anti-inflammatory Agents

Recent studies have explored the synthesis of derivatives of this compound for their anti-inflammatory properties. For instance, a study focused on the design and synthesis of 2-benzylidene-1-indanone derivatives demonstrated promising anti-inflammatory activity against lipopolysaccharide-induced tumor necrosis factor-alpha expression in macrophages . This highlights the potential of this compound derivatives in treating inflammatory diseases.

Anticancer Compounds

The compound has also been investigated for its anticancer properties. Research indicates that various 1-indanone derivatives exhibit significant activity against different cancer cell lines, suggesting that this compound could be pivotal in developing new anticancer therapies .

Neuroprotective Effects

Some studies have reported that derivatives of this compound can inhibit acetylcholinesterase and amyloid beta aggregation, which are relevant in Alzheimer's disease research. This positions this compound as a potential candidate for neurodegenerative disease treatment .

Agrochemical Applications

The insecticidal properties of this compound and its derivatives have been explored, particularly in formulations aimed at pest control. A study demonstrated the synthesis of various 4-substituted 1-indanyls with notable insecticidal activity against American cockroaches, indicating its potential use in agricultural applications .

Synthesis Methodologies

The industrial production of this compound has been optimized to enhance yield and reduce environmental impact. A novel method involves hydrolyzing dihydrocoumarin under hydrochloric acid catalysis followed by cyclization with polyphosphoric acid, resulting in high yields suitable for large-scale production . This method emphasizes the compound's relevance not only in pharmaceuticals but also in industrial chemistry.

Organic Functional Materials

Beyond pharmaceuticals and agriculture, this compound serves as a precursor for organic functional materials used in organic light-emitting diodes (OLEDs) and dyes . The ability to form complex structures through cyclization reactions makes it valuable for developing advanced materials.

Case Studies

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-indanone and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors by binding to active sites and blocking substrate access . Others may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

The structural and functional diversity of indanone derivatives arises from variations in substituent groups (e.g., hydroxyl, methoxy, bromo) and their positions. Below is a detailed comparison of 4-hydroxy-1-indanone with key analogs:

4-Methoxy-1-indanone (CAS: 13336-31-7)

- Molecular Formula : C₁₀H₁₀O₂

- Molecular Weight : 162.19 g/mol

- Key Differences: The hydroxyl group at position 4 is replaced by a methoxy (–OCH₃) group. The methoxy group enhances lipophilicity, increasing solubility in organic solvents compared to the polar hydroxyl group in this compound . Used as an intermediate in aldol condensation reactions for synthesizing benzylidene-indanone derivatives, which have applications in medicinal chemistry .

5-Hydroxy-1-indanone

- Key Differences: Positional isomer of this compound, with the hydroxyl group at position 3. Altered electronic effects due to the shifted hydroxyl group may influence reactivity in substitution or coupling reactions. Used in synthesizing indenopyridazinone analogs, which are explored for biological activity .

6-Hydroxy-1-indanone (CAS: 62803-47-8)

- Molecular Formula : C₉H₈O₂

- Molecular Weight : 148.16 g/mol

- Key Differences: Hydroxyl group at position 6 instead of 4.

1-Indanone (CAS: 6351-10-6)

- Molecular Formula : C₉H₈O

- Molecular Weight : 132.16 g/mol

- Key Differences :

4-Bromo-1-indanone

- Key Differences: Bromine atom replaces the hydroxyl group at position 4. Bromo group acts as a leaving group, making this compound reactive in nucleophilic substitution reactions. Used to synthesize boronate esters and cyano derivatives for pharmaceutical intermediates .

Comparative Data Table

Key Research Findings

- Hydrogen Bonding and Reactivity: The hydroxyl group in this compound forms intramolecular hydrogen bonds, stabilizing its structure and reducing reactivity compared to non-hydroxylated analogs like 1-indanone .

- Biological Activity: Methoxy derivatives (e.g., 4-methoxy-1-indanone) exhibit enhanced metabolic stability over hydroxylated versions, making them preferred in drug design .

- Synthetic Utility: Brominated indanones (e.g., 4-bromo-1-indanone) are pivotal in cross-coupling reactions, enabling access to complex heterocycles .

Biological Activity

4-Hydroxy-1-indanone, a hydroxylated derivative of indanone, has garnered attention in various fields of scientific research due to its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 148.16 g/mol. Its unique structural features allow it to participate in a variety of biological processes, making it a valuable compound in medicinal chemistry.

This compound serves as a precursor for synthesizing various heterocyclic compounds and natural products. The synthesis typically involves the hydrolysis of dihydrocoumarin, followed by cyclization under acidic conditions, yielding this compound with high efficiency and purity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. Its derivatives have shown significant antiviral , anti-inflammatory , and anticancer properties. The mechanism often involves the inhibition of enzymes or modulation of signaling pathways that are crucial in disease processes.

Table 1: Biological Activities of this compound Derivatives

Pharmacological Research Findings

Numerous studies have investigated the pharmacological properties of this compound and its derivatives:

- Antiviral Activity : Research indicates that certain derivatives exhibit potent antiviral effects, particularly against viral infections by inhibiting key viral enzymes .

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .

- Anticancer Properties : Various derivatives have been evaluated for their anticancer potential, showing efficacy in inducing apoptosis in different cancer cell lines. For example, specific modifications to the indanone structure have enhanced its cytotoxicity against breast cancer cells .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound derivatives on ischemic neuronal injury models. The results indicated that these compounds could significantly reduce neuronal damage and infarct size when administered post-injury, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

In another study focusing on acute lung injury, a derivative of this compound demonstrated promising anti-inflammatory activity by inhibiting TNF-α expression by up to 83% in RAW 264.7 macrophages. This highlights the compound's potential for developing new anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hydroxy-1-indanone and confirming its purity?

- Methodological Answer : Synthesis typically involves cyclization of appropriate precursors (e.g., substituted benzoic acids) under acidic or catalytic conditions. Post-synthesis, purity is confirmed via HPLC (>95% purity threshold) and comparison of melting points with literature values. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy should align with structural data from authoritative databases like NIST Chemistry WebBook. Novelty verification requires cross-referencing with SciFinder or Reaxys to ensure no prior synthesis reports exist .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic proton environment and ketone functionality.

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation (expected m/z: 148.16).

- IR Spectroscopy : To identify hydroxyl (-OH, ~3200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) stretches.

- Melting Point Analysis : Compare observed values (e.g., 50–54°C) with literature data. Cross-validate results using NIST or PubChem entries .

Q. How can researchers determine if a synthesized this compound derivative is novel?

- Methodological Answer : Use SciFinder or Reaxys to search for existing compounds by structure, CAS number (40731-98-4), or molecular formula (C₉H₈O₂). Novelty is confirmed if no matches exist. For known derivatives, compare analytical data (e.g., NMR, melting points) with literature. Discrepancies ≥5% in key peaks or physical properties may indicate structural novelty .

Q. What storage conditions are optimal for preserving this compound stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent oxidation or photodegradation. Avoid exposure to oxidizing agents, as decomposition products may include hazardous carbon/nitrogen oxides. Stability under these conditions is validated by periodic HPLC purity checks .

Advanced Research Questions

Q. How should researchers design experiments to study the reaction kinetics of this compound in biocatalytic oxidation?

- Methodological Answer :

- Independent Variables : Substrate concentration, enzyme type (e.g., cytochrome P450), pH, temperature.

- Dependent Variables : Reaction rate (measured via UV-Vis spectroscopy for product formation).

- Controls : Use 4-Methoxy-1-indanone (CAS 1137-42-4) as a comparative substrate to isolate substituent effects.

- Trial Experiments : Conduct small-scale reactions to optimize variable ranges and validate detection methods. Statistical tools (e.g., ANOVA) ensure reproducibility .

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer : Analyze discrepancies by:

- Replicating Studies : Control variables like solvent purity (e.g., HPLC-grade), storage conditions, and assay protocols.

- Meta-Analysis : Use systematic reviews to identify confounding factors (e.g., cell line variability, impurity interference).

- Statistical Evaluation : Apply t-tests to compare datasets and identify outliers. Document methodological deviations in prior studies .

Q. What strategies enhance the enantiomeric purity of this compound derivatives?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) with polar mobile phases.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., (S)-(+)-1-Indanol, >98% ee) during ketone reduction or hydroxylation.

- Circular Dichroism (CD) : Verify enantiopurity by comparing optical rotation with literature values .

Q. How do substituent positions (e.g., 4-hydroxy vs. 4-methoxy) influence indanone reactivity?

- Methodological Answer :

- Comparative Kinetics : Use stopped-flow techniques to measure reaction rates of this compound vs. 4-Methoxy-1-indanone under identical conditions.

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., electron-withdrawing -OH vs. electron-donating -OCH₃) on transition states.

- Data Interpretation : Correlate Hammett substituent constants (σ) with observed rate differences .

Q. What statistical approaches are suitable for analyzing experimental data on this compound?

- Methodological Answer :

- Parametric Tests : Use ANOVA for multi-group comparisons (e.g., enzyme activity across pH levels).

- Error Analysis : Calculate standard deviation (SD) and confidence intervals (95% CI) for triplicate measurements.

- Graphical Representation : Plot dose-response curves with error bars using software like GraphPad Prism .

Q. Which in silico methods predict the physicochemical properties of this compound for drug discovery?

- Methodological Answer :

- QSAR Models : Use tools like MOE or Schrödinger to predict logP (estimated: 1.2) and solubility.

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.

- ADMET Prediction : SwissADME or pkCSM forecasts bioavailability and toxicity risks .

Properties

IUPAC Name |

4-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSCMRNFDBWFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343561 | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40731-98-4 | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.